molecular formula C11H18BNO5S B8065981 (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid

(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid

Cat. No.: B8065981
M. Wt: 287.15 g/mol
InChI Key: MTQBMEARIURRGL-UHFFFAOYSA-N
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Description

(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a boronic acid group, a methoxy group, and a diethylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, phenylboronic acid, undergoes a series of reactions to introduce the diethylsulfamoyl and methoxy groups.

  • Substitution Reactions: The phenyl ring is subjected to substitution reactions to attach the diethylsulfamoyl group at the 3-position and the methoxy group at the 5-position.

  • Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form corresponding boronic acid derivatives.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substituted Derivatives: Various substituted phenyl derivatives can be obtained through electrophilic substitution.

Scientific Research Applications

(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: The compound is used in the production of advanced materials and in various industrial processes.

Mechanism of Action

The mechanism by which (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.

Comparison with Similar Compounds

(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid is unique due to its specific structural features. Similar compounds include:

  • 3-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with a dimethylsulfamoyl group instead of diethylsulfamoyl.

  • 4-Methylphenylboronic acid: Similar boronic acid group but with a methyl group instead of methoxy and sulfamoyl groups.

Properties

IUPAC Name

[3-(diethylsulfamoyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-7-9(12(14)15)6-10(8-11)18-3/h6-8,14-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBMEARIURRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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